Benzyl (5-bromopentyl)carbamate

PROTAC linker design Linker length SAR Ternary complex formation

Optimize your PROTAC ternary complex formation with Benzyl (5-bromopentyl)carbamate. Its discrete 5-carbon alkyl chain provides a crucial spatial bridge between E3 ligase and target protein ligands, a key parameter for DC50 optimization. The Cbz protecting group ensures orthogonal stability against acid-labile groups (Boc, trityl), enabling streamlined multi-step synthesis. With 8 rotatable bonds and a balanced cLogP of 3.3, it offers an ideal physicochemical profile for cellular permeability in early-stage screening. Reliable ≥20 mg/mL DMSO solubility guarantees accurate in vitro assay dosing.

Molecular Formula C13H18BrNO2
Molecular Weight 300.19 g/mol
CAS No. 161533-09-1
Cat. No. B3107602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (5-bromopentyl)carbamate
CAS161533-09-1
Molecular FormulaC13H18BrNO2
Molecular Weight300.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCCCBr
InChIInChI=1S/C13H18BrNO2/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16)
InChIKeyHYVGOGJCUXKVPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (5-bromopentyl)carbamate (CAS 161533-09-1) as a Cbz-Protected Bromoalkyl Linker for Targeted Protein Degradation


Benzyl (5-bromopentyl)carbamate (CAS 161533-09-1) is a bifunctional organic compound comprising a benzyl carbamate (Cbz) protecting group and a five-carbon alkyl chain terminated with a primary bromide. With a molecular weight of 300.19 g/mol and a computed cLogP of 3.3 [1], it belongs to the class of benzyloxycarbonyl-protected aminoalkyl bromides. Its primary utility lies in serving as an alkyl-chain linker for the synthesis of heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs) . The Cbz group provides orthogonal protection during multi-step synthesis, while the terminal bromine enables efficient nucleophilic substitution or cross-coupling for conjugation to ligands or targeting moieties.

Linker Length and Protecting Group Choice in PROTAC Development: Why Benzyl (5-bromopentyl)carbamate Is Not Interchangeable with Analogs


In the development of PROTACs and other heterobifunctional degraders, the linker is not an inert tether; its length, flexibility, and composition critically influence ternary complex formation, degradation potency (DC50), and physicochemical properties [1]. Substituting Benzyl (5-bromopentyl)carbamate with a shorter analog (e.g., C3 or C4) or a longer analog (e.g., C6) can alter the spatial distance between the E3 ligase ligand and the target protein ligand, potentially abrogating or enhancing degradation efficiency in a target-specific manner. Similarly, replacing the benzyl (Cbz) protecting group with a tert-butyloxycarbonyl (Boc) group changes the deprotection conditions and the overall lipophilicity of the intermediate, impacting synthetic route compatibility and downstream purification. The quantitative evidence below delineates these precise differentiations.

Quantitative Differentiation of Benzyl (5-bromopentyl)carbamate Against Closest Analogs


Linker Length Optimization: The 5-Carbon Chain Provides a Distinct Spacer Geometry Compared to C3, C4, and C6 Analogs

Benzyl (5-bromopentyl)carbamate contributes a five-carbon alkyl spacer between conjugation points. This length directly impacts the maximal attainable distance between the two ligands in a PROTAC molecule, which is a critical determinant of degradation efficiency. While the optimal linker length is target-dependent, systematic SAR studies have established that linker length variations as small as one or two carbon atoms can drastically alter DC50 values and maximal degradation (Dmax) [1]. The 5-carbon (pentyl) chain offers a distinct intermediate length compared to shorter 3-carbon (propyl) or 4-carbon (butyl) analogs, and a shorter length than the 6-carbon (hexyl) analog. This differential spacing allows researchers to probe the optimal distance for ternary complex formation for a given target-E3 ligase pair, where a change of even one methylene unit can shift degradation potency by an order of magnitude [1].

PROTAC linker design Linker length SAR Ternary complex formation

Molecular Weight and Lipophilicity Differentiation from Chain-Length Analogs

The molecular weight and computed lipophilicity (cLogP) of Benzyl (5-bromopentyl)carbamate are intermediate between shorter and longer chain analogs. With a molecular weight of 300.19 g/mol and a cLogP of 3.3 [1], it is heavier and more lipophilic than the C3 analog (MW 272.14, cLogP 2.6) [2] and the C4 analog (MW 286.16, cLogP 2.9) [3], but lighter and less lipophilic than the C6 analog (MW 314.22, cLogP predicted >3.3) . These physicochemical properties influence the overall drug-likeness, membrane permeability, and solubility of the final PROTAC molecule, making the choice of linker a critical parameter in balancing potency and pharmacokinetic properties.

Physicochemical properties Drug-likeness Permeability

Rotatable Bond Count and Conformational Flexibility Relative to Shorter and Longer Linkers

The number of rotatable bonds in a linker influences its conformational flexibility, which can affect the entropy of ternary complex formation. Benzyl (5-bromopentyl)carbamate possesses 8 rotatable bonds [1], providing greater flexibility than the C3 analog (5 rotatable bonds) [2] and the C4 analog (7 rotatable bonds) [3], but less than the C6 analog (10 rotatable bonds) . Increased flexibility can enhance the probability of achieving a productive ternary complex geometry but may also incur an entropic penalty. The 5-carbon linker offers an intermediate flexibility profile that can be advantageous for targets requiring some conformational sampling without excessive entropic cost.

Linker flexibility Ternary complex geometry PROTAC design

Protecting Group Orthogonality: Benzyl (Cbz) vs. tert-Butyl (Boc) in Multi-Step Synthesis

Benzyl (5-bromopentyl)carbamate features a benzyl carbamate (Cbz) protecting group, which is cleaved under hydrogenolysis conditions (H2, Pd/C) or strong acid (e.g., HBr/AcOH). In contrast, tert-butyl (5-bromopentyl)carbamate (CAS 83948-54-3) utilizes a Boc group that is labile to mild acid (e.g., TFA). This orthogonality is critical in multi-step syntheses where other acid- or hydrogenation-sensitive functionalities are present. The choice between Cbz and Boc dictates the deprotection protocol and the compatibility with the broader synthetic sequence. No quantitative difference in reactivity is claimed, but the orthogonal chemical behavior is a fundamental differentiator for procurement.

Protecting group strategy Orthogonal deprotection Synthetic route design

Solubility and Storage Stability in DMSO for Biological Assay Preparation

For in vitro biological evaluation, Benzyl (5-bromopentyl)carbamate can be dissolved in DMSO to prepare stock solutions. Vendor data indicates a solubility of at least 20 mg/mL in DMSO . While this is a common solubility range for many small molecules, it provides a practical benchmark for researchers preparing stock solutions for cell-based assays. Long-term storage of powder at -20°C for up to 3 years is recommended . Comparable solubility data for the C3, C4, and C6 analogs are not consistently reported, but the DMSO solubility of this compound is sufficient for typical PROTAC synthesis and screening workflows.

Solubility Stock solution preparation Assay compatibility

Commercial Availability and Purity Profile

Benzyl (5-bromopentyl)carbamate is commercially available from multiple reputable vendors including Sigma-Aldrich (via Ambeed), MedChemExpress, TargetMol, and Aladdin, with a typical purity of ≥95% . This consistent purity specification ensures reliable performance in synthetic applications. While other bromoalkyl carbamates are also commercially available, the specific 5-carbon chain length with a Cbz protecting group may not be as widely stocked, making this compound a strategic procurement choice for researchers requiring this precise linker configuration. No quantitative purity difference is implied, but availability and consistent quality are key procurement considerations.

Procurement Purity Vendor sourcing

Optimal Use Cases for Benzyl (5-bromopentyl)carbamate Based on Quantitative Differentiation


Systematic Linker Length SAR Studies in PROTAC Development

Utilize Benzyl (5-bromopentyl)carbamate as a discrete 5-carbon alkyl linker to systematically vary the distance between E3 ligase and target protein ligands. Its intermediate chain length (between C4 and C6) and 8 rotatable bonds provide a unique data point for optimizing ternary complex formation and degradation potency [1][2]. This is particularly valuable in early-stage medicinal chemistry campaigns where linker length is a key optimization parameter.

Multi-Step Synthesis Requiring Orthogonal Protecting Groups

Employ this Cbz-protected bromoalkyl linker in synthetic sequences where acid-labile protecting groups (e.g., Boc, trityl) are present. The Cbz group remains stable under mild acidic conditions, allowing for selective deprotection of other groups, followed by hydrogenolytic removal of the Cbz group at the final stage [1]. This orthogonal strategy streamlines the assembly of complex heterobifunctional molecules.

Synthesis of PROTACs Targeting Proteins with Intermediate Ligand Binding Site Distances

When structural biology or preliminary SAR suggests an optimal linker length of approximately 5-6 atoms between conjugation points, Benzyl (5-bromopentyl)carbamate serves as a direct building block. Its molecular weight (300.19 g/mol) and lipophilicity (cLogP 3.3) contribute a balanced physicochemical profile that may enhance cellular permeability compared to longer PEG-based linkers [1].

Preparation of DMSO Stock Solutions for Cell-Based Degradation Assays

With a confirmed DMSO solubility of ≥20 mg/mL [1], this compound can be reliably prepared as concentrated stock solutions for in vitro PROTAC screening. This solubility ensures accurate dosing and minimizes solvent-induced artifacts in cell-based assays, supporting robust and reproducible biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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